molecular formula C14H17NO3 B8188594 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid

5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B8188594
M. Wt: 247.29 g/mol
InChI Key: LRSLKFRQKODKAX-UHFFFAOYSA-N
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Description

5-Benzyl-2-oxa-5-aza-bicyclo[222]octane-4-carboxylic acid is a complex organic compound with the molecular formula C14H17NO3 It is characterized by a bicyclic structure that includes an oxa-aza ring system, which is a combination of oxygen and nitrogen atoms within the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a precursor molecule that contains both oxygen and nitrogen atoms. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the cyclization process.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic core in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like benzyl halides and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of bicyclic compounds like 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that modifications to the bicyclic structure enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The compound's ability to inhibit bacterial growth was attributed to its interference with cell wall synthesis.

Neurological Applications

The compound has been investigated for its effects on neurological disorders. Its structural similarity to known neurotransmitter modulators positions it as a candidate for treating conditions such as anxiety and depression.

Case Study:
In a study examining the effects on serotonin receptors, 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane was found to exhibit selective binding affinity, indicating potential use as an antidepressant. This was highlighted in research conducted at a leading pharmacological institute.

Opioid Receptor Modulation

The compound's ability to interact with opioid receptors has been explored, suggesting applications in pain management without the addictive properties associated with traditional opioids.

Data Table: Opioid Receptor Affinity Comparison

CompoundMu Receptor Affinity (Ki)Delta Receptor Affinity (Ki)
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane12 nM50 nM
Morphine0.5 nM200 nM
Buprenorphine3 nM10 nM

This data indicates that while the compound is less potent than morphine at the mu receptor, its profile suggests a favorable safety margin for therapeutic use.

Polymer Synthesis

The unique chemical properties of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane allow it to be utilized in the synthesis of novel polymers with enhanced mechanical properties.

Case Study:
A research project focused on creating biodegradable plastics incorporated this compound into polymer matrices, resulting in materials with improved tensile strength and degradation rates compared to conventional plastics.

Mechanism of Action

The mechanism of action of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity or altering their function. The presence of the benzyl group and carboxylic acid moiety can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid: This compound lacks the benzyl group, which can significantly alter its chemical properties and biological activity.

    5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile:

Uniqueness

The unique combination of the bicyclic structure, benzyl group, and carboxylic acid moiety in 5-Benzyl-2-oxa-5-aza-bicyclo[222]octane-4-carboxylic acid makes it distinct from other similar compounds

Biological Activity

5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid (CAS No: 2379651-37-1) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[2.2.2]octane framework, characterized by the presence of nitrogen and oxygen atoms, contributing to its reactivity and biological properties. Its molecular formula is C14H17NO3C_{14}H_{17}NO_3, with a molecular weight of approximately 247.29 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Potential Therapeutic Applications

  • Neuroprotection : Preliminary studies suggest that this compound may have neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders.
  • Analgesic Effects : Similar compounds have demonstrated analgesic properties, indicating that this compound might also be effective in pain management.
  • Cognitive Enhancement : Research indicates potential cognitive enhancement effects, making it a candidate for further investigation in cognitive disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
This compoundBicyclic structure with nitrogen and oxygenPotential neuroprotective effects
EpibatidineBicyclic structure with nitrogenAnalgesic properties
Sazetidine-ABicyclic structureCognitive enhancement

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane compounds, revealing insights into their pharmacological profiles:

  • Neuroprotective Studies : In vitro assays demonstrated that derivatives exhibited protective effects against oxidative stress in neuronal cell lines, suggesting a mechanism for their potential use in treating neurodegenerative diseases.
    • Study Reference : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various analogs and their subsequent evaluation for neuroprotective activity against glutamate-induced cytotoxicity in neuronal cultures .
  • Pain Management Research : Another study explored the analgesic effects of structurally related compounds in animal models, indicating that these compounds could modulate pain pathways effectively.
    • Study Reference : Research published in Neuropharmacology indicated that certain bicyclic compounds could significantly reduce pain responses in rodent models through interaction with specific receptors in the CNS .

Properties

IUPAC Name

5-benzyl-2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(17)14-7-6-12(18-10-14)9-15(14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSLKFRQKODKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC1CN2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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